

The Expanding Therapeutic Potential of Novel Thiophene Derivatives: A Technical Guide

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Compound of Interest

Compound Name: (4-Aminopiperidin-1-yl)(thiophen-2-yl)methanone

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For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable versatility in engaging with a wide array of biological targets.[1][2] The inherent physicochemical properties of the thiophene ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged structure in the design of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Novel thiophene derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action, including the inhibition of key protein kinases and the induction of apoptosis.[1][3][4]

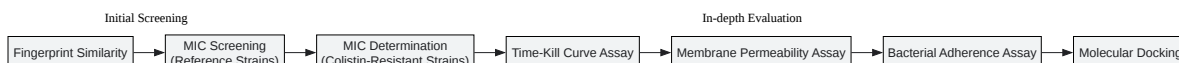
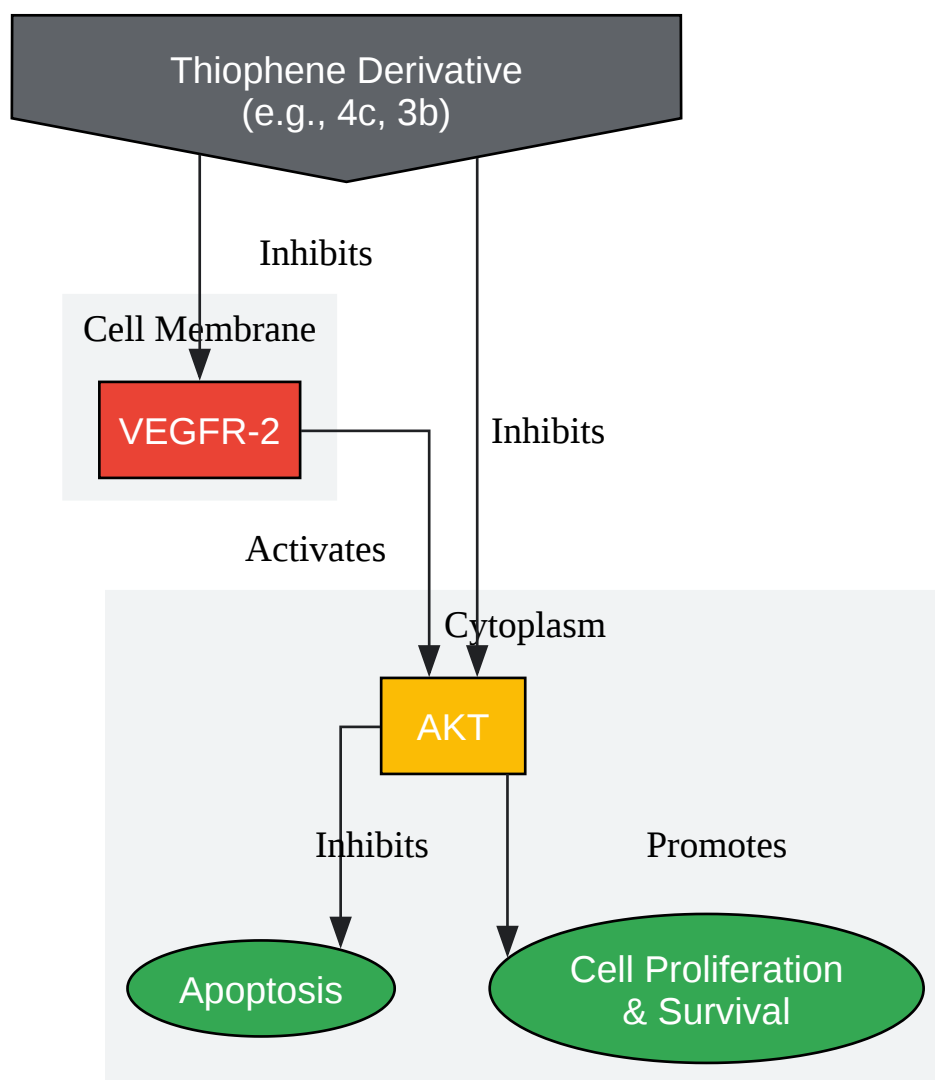
Quantitative Anticancer Data

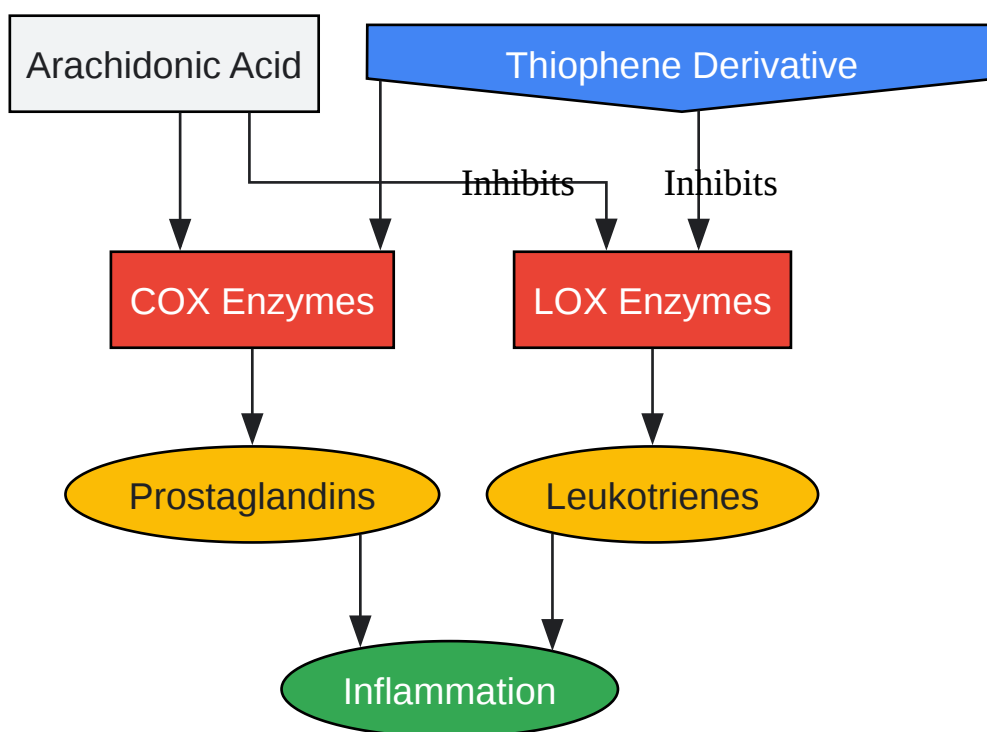
The following table summarizes the in vitro cytotoxic activity of selected novel thiophene derivatives against various cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
3b	HepG2 (Liver)	3.105	[5]
PC-3 (Prostate)	2.15	[5]	
4c	HepG2 (Liver)	3.023	[5]
PC-3 (Prostate)	3.12	[5]	
480	HeLa (Cervical)	12.61 (μg/mL)	[6]
HepG2 (Liver)	33.42 (μg/mL)	[6]	
IPBT	MDA-MB-231 (Breast)	126.67	[7]
HepG2 (Liver)	67.04	[7]	
LNCaP (Prostate)	127.59	[7]	
Caco-2 (Colon)	63.74	[7]	
Panc-1 (Pancreatic)	76.72	[7]	
HeLa (Cervical)	146.75	[7]	
Ishikawa (Endometrial)	110.84	[7]	[8]
4	MCF-7 (Breast)	14.53	
6	MCF-7 (Breast)	11.17	
7	MCF-7 (Breast)	16.76	

Key Signaling Pathways in Anticancer Activity

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of thiophene derivatives. A prominent mechanism involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT, crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[\[5\]](#)





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